5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione is an organic compound belonging to the class of phthalimides. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. Phthalimides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-amino-4-methoxyaniline under acidic conditions to form the desired isoindole-1,3-dione derivative . Industrial production methods often employ solventless conditions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varied biological activities .
Scientific Research Applications
5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione include:
5-Amino-2-(4-methoxyphenyl)isoindoline-1,3-dione: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione:
4-Amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3-dione: A derivative with additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
5-amino-2-(2-amino-4-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H13N3O3/c1-21-9-3-5-13(12(17)7-9)18-14(19)10-4-2-8(16)6-11(10)15(18)20/h2-7H,16-17H2,1H3 |
InChI Key |
WDBSSAVZFILXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.